4-[2-(4-Methoxy-4-methylpentan-2-ylidene)hydrazin-1-yl]-2,6-dimethylpyrimidine
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Description
“4-[2-(4-Methoxy-4-methylpentan-2-ylidene)hydrazin-1-yl]-2,6-dimethylpyrimidine” is an organic compound with the molecular formula C13H22N4O and a molecular weight of 250.34 . It has been under scientific research for its potential use in various fields of research and industry.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 250.34 . Unfortunately, other physical and chemical properties such as boiling point and storage conditions are not specified .Scientific Research Applications
- Organic compounds like 4-[2-(4-Methoxy-4-methylpentan-2-ylidene)hydrazin-1-yl]-2,6-dimethylpyrimidine exhibit strong nonlinearity due to their delocalized π electrons. Researchers explore these materials for applications in holographic imaging, integrated optics, frequency conversion, and optical data storage .
- The growth of single crystals of this compound has been studied. For instance, the organic aromatic 4-methoxy-2-nitroaniline single crystal was successfully grown by the slow evaporation method. X-ray diffraction (XRD) and powder XRD analyses revealed its orthorhombic crystal system .
Nonlinear Optical Materials
Crystal Growth and Characterization
properties
IUPAC Name |
N-[(E)-(4-methoxy-4-methylpentan-2-ylidene)amino]-2,6-dimethylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-9-7-12(15-11(3)14-9)17-16-10(2)8-13(4,5)18-6/h7H,8H2,1-6H3,(H,14,15,17)/b16-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFZOGCIALVKEN-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NN=C(C)CC(C)(C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)C)N/N=C(\C)/CC(C)(C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Methoxy-4-methylpentan-2-ylidene)hydrazin-1-yl]-2,6-dimethylpyrimidine |
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